molecular formula C13H16O8 B13541063 2-(1,3-Dioxaindan-4-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(1,3-Dioxaindan-4-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13541063
M. Wt: 300.26 g/mol
InChI Key: UAWKWAYVZIKLGL-UHFFFAOYSA-N
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Description

The compound (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by a tetrahydropyran ring substituted with a benzo[d][1,3]dioxole moiety and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose derivative, under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the reaction of the tetrahydropyran intermediate with a benzo[d][1,3]dioxole derivative, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and coupling reactions, as well as advanced purification techniques like chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide, potassium permanganate.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can be compared with similar compounds such as:

The uniqueness of (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C13H16O8

Molecular Weight

300.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-4-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H16O8/c14-4-8-9(15)10(16)11(17)13(21-8)20-7-3-1-2-6-12(7)19-5-18-6/h1-3,8-11,13-17H,4-5H2

InChI Key

UAWKWAYVZIKLGL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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